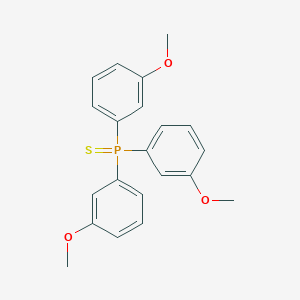
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane is an organic phosphorus compound with the chemical formula C21H21O3P. It is a white to slightly yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its applications in catalysis and organic synthesis, where it serves as a ligand and a reducing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 3-bromoanisole under inert gas protection. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: It is used in the presence of reducing agents like lithium aluminum hydride.
Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reducing agent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane involves its ability to donate electrons and form stable complexes with transition metals. This property makes it an effective ligand in catalytic reactions. The compound interacts with molecular targets such as enzymes and metal ions, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(3,5-dimethoxyphenyl)phosphine
Uniqueness
Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This uniqueness enhances its effectiveness as a ligand in catalytic applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
54824-85-0 |
|---|---|
Molekularformel |
C21H21O3PS |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
tris(3-methoxyphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-22-16-7-4-10-19(13-16)25(26,20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3 |
InChI-Schlüssel |
NMBGWFABZMYMQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

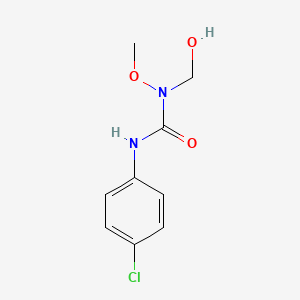
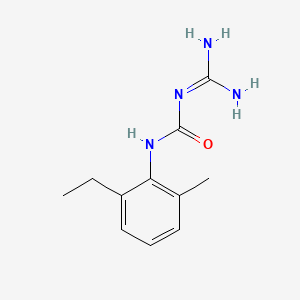
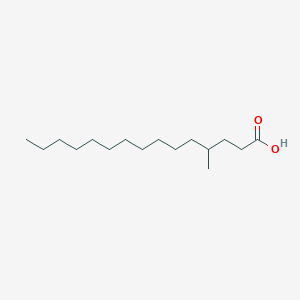


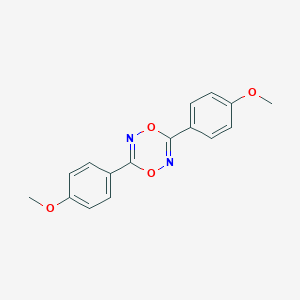
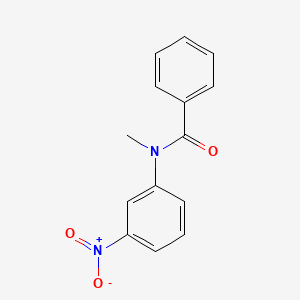
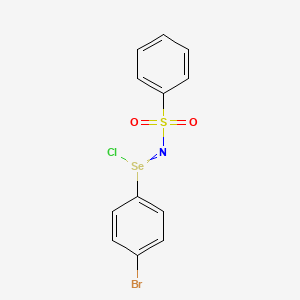
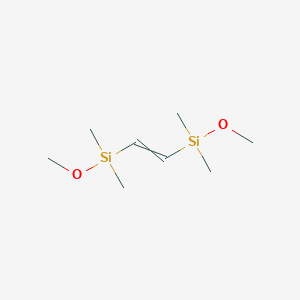
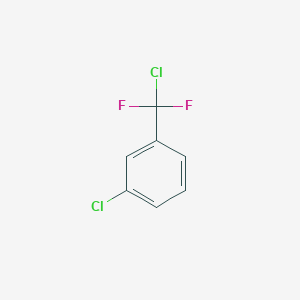
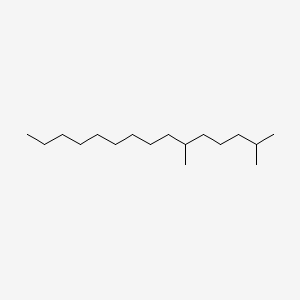
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
